2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanedione and contains a dichlorophenyl group, which contributes to its distinct chemical behavior
Preparation Methods
The synthesis of 2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 3,4-dichloroaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.
Substitution: The dichlorophenyl group allows for substitution reactions, where different substituents can replace the chlorine atoms under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione include:
- 2-{[(2,3-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- 2-{[(2-fluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
These compounds share a similar cyclohexanedione core structure but differ in the substituents on the phenyl ringThe unique combination of the dichlorophenyl group and the cyclohexanedione core in this compound contributes to its distinct properties and makes it a valuable compound for various scientific studies .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-9-3-4-11(16)12(17)5-9/h3-5,8,19H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFINUGWKGUEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)Cl)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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